Bienvenue dans la boutique en ligne BenchChem!

2(3H)-Benzoxazolone, 6-(phenylmethyl)-

Lipophilicity CNS drug design Blood-brain barrier permeability

6-Benzyl-2(3H)-benzoxazolone (CAS 93771-20-1) is a CNS-privileged scaffold (XLogP3=3.1, TPSA=38.3Ų) with a metabolically stable C–C benzyl linkage. Unlike the 6-benzyloxy analog (Sigma Cat. 653462), it resists CYP-mediated O-dealkylation, preserving the pharmacophore for sigma receptor, myeloperoxidase, and sEH programs. The benzylic CH₂ and unsubstituted phenyl ring enable parallel library diversification via oxidation or electrophilic aromatic substitution—ideal for hit-to-lead and SAR exploration. Procure both this and the 6-benzyloxy congener for comparative microsomal stability assays.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 93771-20-1
Cat. No. B12736749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Benzoxazolone, 6-(phenylmethyl)-
CAS93771-20-1
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC3=C(C=C2)NC(=O)O3
InChIInChI=1S/C14H11NO2/c16-14-15-12-7-6-11(9-13(12)17-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16)
InChIKeySJUCTTNCWAPOTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-2(3H)-benzoxazolone (CAS 93771-20-1): Physicochemical Identity and Drug-Scaffold Context for Procurement Decisions


2(3H)-Benzoxazolone, 6-(phenylmethyl)- (IUPAC: 6-benzyl-3H-1,3-benzoxazol-2-one; CAS 93771-20-1) is a C-6 benzyl-substituted member of the benzoxazolone heterocycle family, bearing a molecular formula of C14H11NO2 and a molecular weight of 225.24 g/mol [1]. The benzoxazolone nucleus is recognized as a privileged scaffold in medicinal chemistry owing to its bioisosteric relationship to catechol and its capacity to engage diverse biological targets, including sigma receptors, myeloperoxidase, soluble epoxide hydrolase, and macrophage migration inhibitory factor [2][3]. Unlike N-substituted benzoxazolone variants that dominate MIF antagonist and sigma ligand literature, this compound features a simple C-6 benzyl substituent on the aryl ring, which fundamentally alters its lipophilicity, conformational flexibility, and metabolic vulnerability relative to both unsubstituted and 6-acyl/6-alkoxy analogs [3].

Why 6-Substituted Benzoxazolones Are Not Interchangeable: The 6-Benzyl Edge in LogP and Conformational Degrees of Freedom


Benzoxazolone derivatives with different C-6 substituents exhibit large variations in lipophilicity, topological polar surface area, and rotatable bond count that directly govern membrane permeability, plasma protein binding, and CYP-mediated metabolic stability [1]. The 6-benzyl congener (XLogP3 = 3.1, TPSA = 38.3 Ų, 2 rotatable bonds) occupies a distinct physicochemical niche compared to the more polar 6-benzoyl analog (XLogP3 = 2.5, TPSA = 55.4 Ų) and the less lipophilic 6-methyl derivative (XLogP3 = 1.5, zero rotatable bonds) [1]. Generic substitution of one 6-substituted benzoxazolone for another without accounting for these differences risks altering target engagement, off-target promiscuity, and pharmacokinetic profile—particularly in CNS-targeted programs where LogP in the 3–4 range is desirable for blood-brain barrier penetration [1]. Furthermore, the 6-benzyl group provides a metabolically stable C–C linkage between the aryl ring and the benzoxazolone core, in contrast to the oxidatively labile 6-benzyloxy ether linkage (LogP = 2.7, TPSA = 55.2 Ų), which is susceptible to O-dealkylation .

Quantitative Differentiation Evidence for 6-Benzyl-2(3H)-benzoxazolone (CAS 93771-20-1) Versus Closest Analogs


Lipophilicity (XLogP3) : 6-Benzyl Reaches the CNS-Permeable LogP Window Missed by 6-Methyl and 6-Benzoyl Analogs

The 6-benzyl derivative records an XLogP3 of 3.1, which is 1.6 log units higher than 6-methyl-2(3H)-benzoxazolone (XLogP3 = 1.5) and 0.6 log units higher than 6-benzoyl-2(3H)-benzoxazolone (XLogP3 = 2.5) [1]. A LogP of 3.1 positions the compound within the optimal range (LogP 3–4) empirically associated with passive blood-brain barrier permeation, whereas the 6-methyl analog (LogP 1.5) falls substantially below this threshold [2].

Lipophilicity CNS drug design Blood-brain barrier permeability Physicochemical profiling

Topological Polar Surface Area (TPSA): Superior Predicted Membrane Permeability Over 6-Benzoyl and 6-Benzyloxy Comparators

The 6-benzyl derivative exhibits a TPSA of 38.3 Ų, which is 17.1 Ų lower than 6-benzoyl-2(3H)-benzoxazolone (TPSA = 55.4 Ų) and 16.9 Ų lower than 6-benzyloxy-2-benzoxazolinone (TPSA = 55.2 Ų) [1]. The established drug-likeness threshold for oral absorption (Veber rules) sets TPSA ≤ 140 Ų, but for CNS penetration, a more stringent TPSA < 60–70 Ų is preferred, and values below 40 Ų are associated with excellent passive membrane permeability [2]. At 38.3 Ų, the 6-benzyl derivative sits comfortably in the high-permeability zone, whereas the 6-benzoyl and 6-benzyloxy analogs, each exceeding 55 Ų, face greater resistance to passive diffusion.

Membrane permeability Drug-likeness Oral bioavailability prediction TPSA

Conformational Flexibility: 6-Benzyl Introduces Rotatable Bonds Absent in 6-Methyl, Enabling Induced-Fit Target Binding

The 6-benzyl derivative possesses two rotatable bonds (the CH₂–aryl and the aryl–benzoxazolone linkage), compared to zero rotatable bonds for the 6-methyl analog [1]. This conformational degree of freedom allows the pendant phenyl ring to adopt multiple orientations relative to the benzoxazolone core, which can be critical for engaging hydrophobic sub-pockets or achieving induced-fit binding modes that rigid 6-methyl or 6-halo congeners cannot access. In the context of 6-substituted SN79 sigma-2 receptor ligands, SAR studies have demonstrated that the nature of the 6-substituent profoundly influences receptor subtype selectivity and functional activity [2].

Conformational flexibility Ligand-receptor binding Rotatable bonds Scaffold diversity

Metabolic Stability: C–C Benzyl Linkage Outperforms O-Benzyl Ether in Predicted Oxidative Stability

The 6-benzyl derivative features a direct C–C bond between the phenyl ring and the benzoxazolone core, in contrast to the 6-benzyloxy analog (CAS 158822-84-5), which contains a C–O–C ether linkage [1]. Benzyl ethers are well-established substrates for CYP450-mediated O-dealkylation, which generates a phenolic metabolite that can undergo phase II conjugation and rapid clearance [2]. The C–C linked 6-benzyl group is not susceptible to this primary metabolic pathway, predicting longer metabolic half-life. While the 6-benzyloxy analog is commercially available from Sigma-Aldrich (catalog 653462, 97% purity, mp 181–186 °C), its ether linkage constitutes an inherent metabolic liability .

Metabolic stability Oxidative metabolism CYP liability Structure-metabolism relationship

Scaffold Versatility: 6-Benzyl as a Direct Precursor for Diversification Not Accessible from 6-Acyl or 6-Alkoxy Analogs

The 6-benzyl substitution pattern provides a chemically distinct handle for further derivatization compared to 6-acyl and 6-alkoxy analogs. The benzylic CH₂ group can undergo selective oxidation to the corresponding ketone (yielding 6-benzoyl), while the phenyl ring is amenable to electrophilic aromatic substitution (nitration, halogenation, sulfonation) to generate a library of ring-functionalized derivatives . In contrast, the 6-benzoyl analog is already at the ketone oxidation state and cannot be selectively reduced without affecting the benzoxazolone carbonyl, while the 6-benzyloxy analog's ether oxygen precludes certain metal-catalyzed cross-coupling reactions compatible with the C–C linked benzyl group . Patent literature on 4,5,6,7-tetrasubstituted benzoxazolones as dual lipoxygenase/cyclooxygenase inhibitors explicitly utilizes 6-aryl and 6-heteroaryl-alkylamino substitution patterns, validating the synthetic utility of 6-benzyl-type intermediates in medicinal chemistry programs [1].

Synthetic intermediate Scaffold diversification Medicinal chemistry Parallel synthesis

Optimal Research Application Scenarios for 6-Benzyl-2(3H)-benzoxazolone (CAS 93771-20-1)


CNS Drug Discovery: Lead-like Scaffold for Blood-Brain Barrier Penetrant Benzoxazolone Libraries

With an XLogP3 of 3.1 and TPSA of 38.3 Ų, 6-benzyl-2(3H)-benzoxazolone meets key physicochemical criteria for CNS drug candidates, positioning it as a preferred core scaffold over the less lipophilic 6-methyl (XLogP3 1.5) and more polar 6-benzoyl (TPSA 55.4 Ų) analogs for programs targeting neurological or psychiatric indications where brain exposure is essential [1][2]. Medicinal chemistry teams pursuing sigma-1 receptor ligands, anticonvulsant benzoxazolones, or TSPO ligands can use this compound as a starting point for N-functionalization or additional ring substitution, benefiting from the favorable CNS physiochemical profile already embedded in the core [3].

Metabolic Stability-Focused Lead Optimization: Bypassing the O-Dealkylation Liability of Commercial Benzoxazolone Building Blocks

For drug discovery programs that have identified 6-benzyloxy-2-benzoxazolinone (Sigma-Aldrich Cat. 653462) as a screening hit but are encountering rapid CYP-mediated O-dealkylation in microsomal stability assays, the 6-benzyl analog provides a direct drop-in replacement with a metabolically stable C–C linkage [1]. This substitution eliminates the primary metabolic soft spot without altering the aromatic pharmacophore, potentially rescuing otherwise promising chemical series from clearance-driven attrition [2]. Procurement of both compounds enables comparative intrinsic clearance determination in hepatocyte or microsomal assays to quantify the stability advantage.

Diversifiable Building Block for Parallel Synthesis of 6-Substituted Benzoxazolone Libraries

The benzylic CH₂ and unsubstituted phenyl ring of 6-benzyl-2(3H)-benzoxazolone provide two chemically orthogonal diversification points absent in 6-methyl (no aryl ring) and 6-benzoyl (ketone oxidation state precludes certain transformations) analogs [1]. Automated parallel synthesis platforms can exploit benzylic oxidation to generate 6-benzoyl derivatives in situ or perform electrophilic aromatic substitution on the phenyl ring to produce halogenated, nitrated, or sulfonated sub-libraries, all from a single commercial building block. This compound is thus ideally suited for hit expansion and SAR exploration in academic screening centers and biotech lead-generation groups [2].

Biophysical and Structural Biology Studies Requiring Defined Conformational Probes

The two rotatable bonds of the 6-benzyl group confer conformational flexibility that can be exploited in protein-ligand co-crystallography or NMR-based binding studies to map hydrophobic sub-pocket occupancy. Unlike the rigid 6-methyl analog, the 6-benzyl derivative can adopt multiple rotameric states, making it a more informative probe for understanding induced-fit mechanisms in benzoxazolone-binding targets such as sigma receptors and myeloperoxidase [1][2].

Quote Request

Request a Quote for 2(3H)-Benzoxazolone, 6-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.